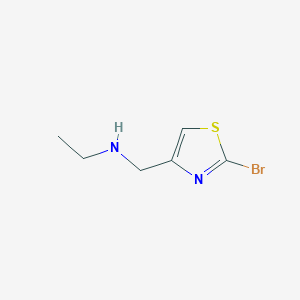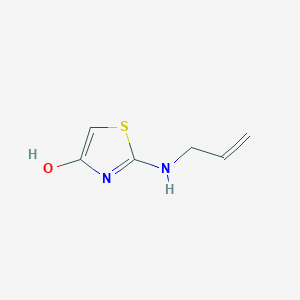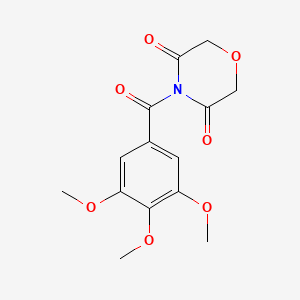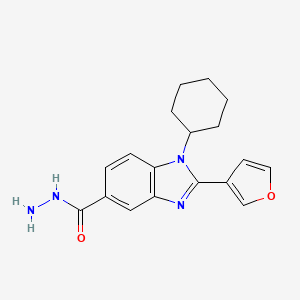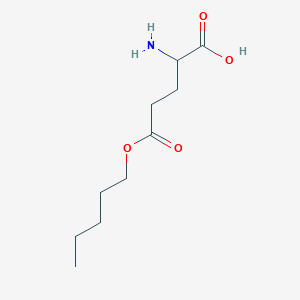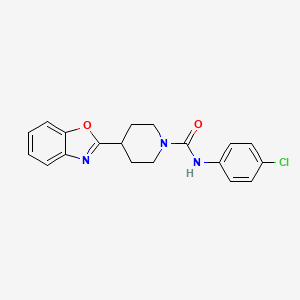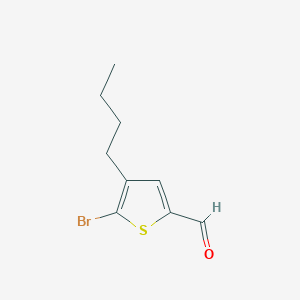
5-Bromo-4-butylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-butylthiophene-2-carbaldehyde is an organic compound with the molecular formula C9H11BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position, a butyl group at the 4-position, and an aldehyde group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-butylthiophene-2-carbaldehyde typically involves the bromination of 4-butylthiophene followed by formylation. One common method is as follows:
Bromination: 4-Butylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated equipment to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-butylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Bromo-4-butylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-butylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-butylthiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-butylthiophene-2-carbaldehyde depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In materials science, its electronic properties are exploited to create conductive and semiconductive materials. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the butyl group at the 4-position.
5-Bromo-4-hexylthiophene-2-carbaldehyde: Similar structure but has a hexyl group instead of a butyl group at the 4-position.
5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Similar structure but has a 2-ethylhexyl group at the 4-position
Uniqueness
5-Bromo-4-butylthiophene-2-carbaldehyde is unique due to the presence of the butyl group at the 4-position, which can influence its reactivity and physical properties. This makes it particularly useful in specific applications where the butyl group provides the desired electronic or steric effects .
Propiedades
Fórmula molecular |
C9H11BrOS |
|---|---|
Peso molecular |
247.15 g/mol |
Nombre IUPAC |
5-bromo-4-butylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11BrOS/c1-2-3-4-7-5-8(6-11)12-9(7)10/h5-6H,2-4H2,1H3 |
Clave InChI |
QDCIJCPHCWULQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(SC(=C1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)
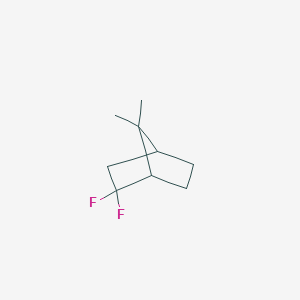
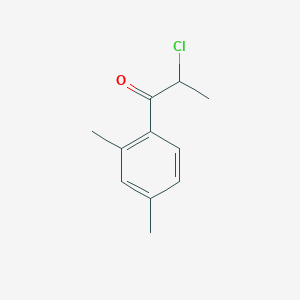
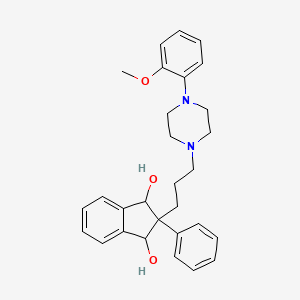
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
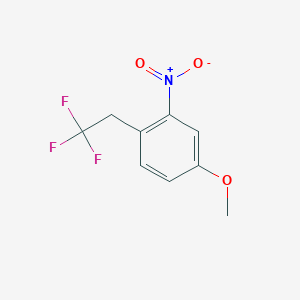
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)
